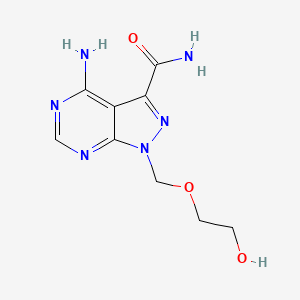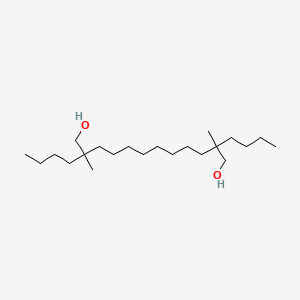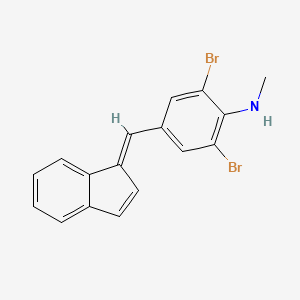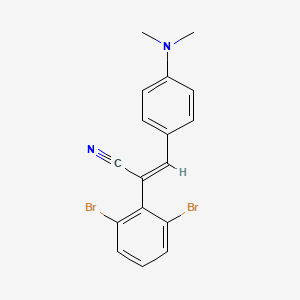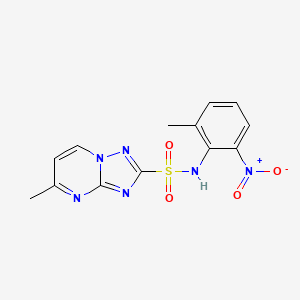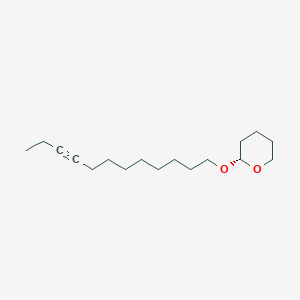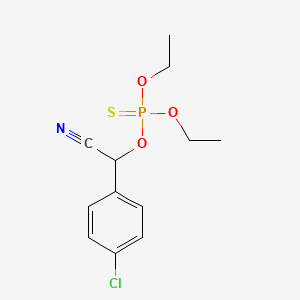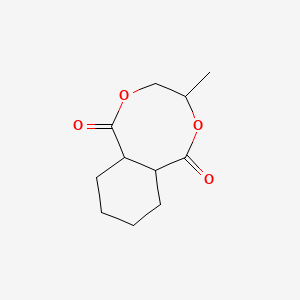
1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C19H27O8 and a molecular weight of 383.4134 g/mol . It is known for its unique structure, which includes a cyclohexane ring and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate involves several steps. One common method includes the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylethane-1,2-diol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate can be compared with similar compounds such as:
Cyclohexane-1,2-dicarboxylic acid: This compound lacks the ester functional groups and has different reactivity and applications.
1,2-Cyclohexanedicarboxylic acid, 1-methyl-1,2-ethanediyl ester: This compound is structurally similar but may have different physical and chemical properties.
The uniqueness of this compound lies in its specific ester functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
94088-40-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methyl-3,4,6a,7,8,9,10,10a-octahydrobenzo[f][1,4]dioxocine-1,6-dione |
InChI |
InChI=1S/C11H16O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h7-9H,2-6H2,1H3 |
InChI Key |
ORXDTHSDUGATMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C2CCCCC2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




